molecular formula C9H10FIO2 B14773637 2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene

2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene

Cat. No.: B14773637
M. Wt: 296.08 g/mol
InChI Key: YVGMJLLHFRKOOF-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene is an aromatic compound with the molecular formula C9H10FIO2 This compound is characterized by the presence of ethoxy, fluoro, iodo, and methoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods utilize microreactor systems to enhance mass and heat transfer, allowing for more efficient and scalable production . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates, such as benzenonium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluoro-1-iodo-3-methoxybenzene
  • 2-Ethoxy-1-fluoro-3-iodo-4-methoxybenzene
  • 1-Ethoxy-2,3-difluoro-4-iodo-benzene

Uniqueness

2-Ethoxy-3-fluoro-4-iodo-1-methoxybenzene is unique due to its specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds. The presence of both electron-donating (ethoxy and methoxy) and electron-withdrawing (fluoro and iodo) groups allows for versatile reactivity in various chemical reactions .

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

3-ethoxy-2-fluoro-1-iodo-4-methoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-3-13-9-7(12-2)5-4-6(11)8(9)10/h4-5H,3H2,1-2H3

InChI Key

YVGMJLLHFRKOOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)I)OC

Origin of Product

United States

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